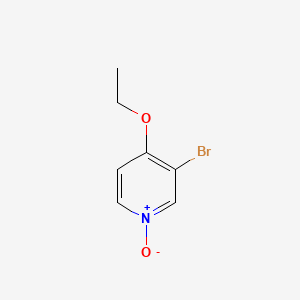

3-Bromo-4-ethoxypyridine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7-3-4-9(10)5-6(7)8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRFCKJQVLLLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=[N+](C=C1)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-16-7 | |

| Record name | Pyridine, 3-bromo-4-ethoxy-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17117-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational Significance of Pyridine N Oxide Derivatives in Synthetic Organic Chemistry

Pyridine (B92270) N-oxides are a cornerstone of synthetic organic chemistry, offering a unique set of properties that distinguish them from their parent pyridines. arkat-usa.org The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters the electronic landscape of the molecule. arkat-usa.org This N-O bond, with its dipolar character, deactivates the ring towards electrophilic substitution at the alpha and gamma positions while activating the beta positions, a reactivity pattern opposite to that of pyridine itself. youtube.com

First reported by Jakob Meisenheimer, the synthesis of pyridine N-oxide is typically achieved through the oxidation of pyridine using peroxy acids. wikipedia.orgorgsyn.org This transformation unlocks a diverse range of chemical reactions. For instance, the N-oxide group can be readily removed through deoxygenation, making it an excellent temporary modifying group to direct other substitutions. arkat-usa.orgorganic-chemistry.org

Furthermore, pyridine N-oxides serve as effective oxidizing agents in various organic transformations and can act as ligands in coordination chemistry. wikipedia.orgorganic-chemistry.org Their derivatives are precursors to a number of important pharmaceuticals, including the fungicide zinc pyrithione (B72027) and the anti-ulcer drug omeprazole. wikipedia.org The versatility of pyridine N-oxides as synthetic intermediates has cemented their importance in the construction of complex heterocyclic systems. arkat-usa.org

Advanced Synthetic Methodologies for 3 Bromo 4 Ethoxypyridine 1 Oxide

Agrochemical Synthesis

Pyridine (B92270) and its derivatives are integral components of many commercial agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of 3-Bromo-4-ethoxypyridine (B1611126) 1-oxide makes it an attractive precursor for the development of new crop protection agents. For instance, the combination of a halogen atom and an alkoxy group on a pyridine ring is found in several patented agrochemical compounds. The N-oxide functionality can be used to introduce further diversity and can be a key element in the biological activity of the final product. The synthesis of neonicotinoid analogues, a major class of insecticides, often involves functionalized pyridine intermediates nih.gov.

Advanced Material Synthesis

Pyridine-containing polymers and materials have found applications in various fields, including electronics, optics, and catalysis. The incorporation of pyridine N-oxide moieties into polymer backbones can impart unique properties, such as altered solubility, thermal stability, and coordination ability with metal ions nih.govacs.org. Polymeric N-oxides have been explored for their potential use as semiconducting polymers and as interlayer materials in organic solar cells nih.gov.

The bifunctional nature of 3-Bromo-4-ethoxypyridine 1-oxide, with its polymerizable or cross-coupling-ready bromine atom and its polar N-oxide group, makes it a candidate for the synthesis of functional polymers. These materials could exhibit interesting electronic or photophysical properties, or serve as novel ligands for the preparation of metal-organic frameworks (MOFs) and coordination polymers.

Historical Trajectory and Current Research Landscape Pertaining to 3 Bromo 4 Ethoxypyridine 1 Oxide

Comprehensive N-Oxidation Strategies for Pyridine Precursors

The conversion of a pyridine derivative to its corresponding N-oxide is a pivotal step that fundamentally alters the electronic properties of the heterocyclic ring. The N-oxide group acts as a strong push-pull moiety, increasing electron density at the 2- and 4-positions, which facilitates nucleophilic substitution at these positions while also activating the ring for certain electrophilic substitutions. scripps.eduresearchgate.net

Peracid-Mediated N-Oxidation Protocols and Mechanistic Considerations

The use of peroxycarboxylic acids (peracids) is a classic and widely employed method for the N-oxidation of pyridines. youtube.com Common reagents include peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). youtube.comarkat-usa.org The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen atom on the electrophilic outer oxygen atom of the peracid. This concerted process results in the formation of the pyridine N-oxide and the corresponding carboxylic acid as a byproduct.

The reaction is typically performed in solvents like acetic acid or chloroform. arkat-usa.orgorgsyn.org For instance, pyridine can be oxidized by adding 40% peracetic acid while maintaining the temperature at approximately 85°C. orgsyn.org The choice of peracid and reaction conditions can be tailored based on the substituents present on the pyridine ring. arkat-usa.org While effective, care must be taken due to the potentially explosive nature of peroxy compounds, and reactions should be conducted with appropriate safety precautions. orgsyn.org

Catalytic and Stoichiometric Oxidation Systems for Pyridine Derivatives

To circumvent the use of stoichiometric amounts of potentially hazardous peracids, various catalytic systems utilizing safer oxidants like hydrogen peroxide (H₂O₂) have been developed. These methods offer greener and more efficient alternatives for the N-oxidation of pyridines. researchgate.netresearchgate.net

Catalytic systems often involve transition metal catalysts or organocatalysts. For example, methyltrioxorhenium (MTO) is a highly effective catalyst for the H₂O₂-based oxidation of 3- and 4-substituted pyridines, providing high yields of the corresponding N-oxides. arkat-usa.org Another approach employs maleic anhydride (B1165640) derivatives as catalysts in conjunction with H₂O₂. rsc.org The choice of anhydride catalyst can depend on the electronic properties of the pyridine substrate; pyridines with electron-donating groups react well with 2,3-dimethylmaleic anhydride, whereas 1-cyclohexene-1,2-dicarboxylic anhydride is more effective for electron-deficient pyridines. rsc.org

Heterogeneous catalysts, such as titanium silicalite (TS-1), have also demonstrated high activity and selectivity in the N-oxidation of pyridine with H₂O₂, allowing for easy separation of the catalyst from the reaction mixture. researchgate.netresearchgate.net

Table 1: Comparison of Selected N-Oxidation Systems for Pyridine Derivatives

| Oxidant System | Catalyst/Reagent | Substrate Scope | Key Features |

|---|---|---|---|

| Peracetic Acid | None (Stoichiometric) | Broad | Classic method, requires temperature control. orgsyn.org |

| m-CPBA | None (Stoichiometric) | Broad | Effective, but can be expensive and requires careful handling. arkat-usa.org |

| H₂O₂ / Acetic Acid | None | Broad | In-situ generation of peracetic acid. orgsyn.org |

| H₂O₂ | Methyltrioxorhenium (MTO) | Good for substituted pyridines | Highly efficient catalytic system. arkat-usa.org |

| H₂O₂ | Maleic Anhydride Derivatives | Dependent on substrate electronics | Organocatalytic, greener alternative. rsc.org |

Regioselective Ethoxylation Approaches at the Pyridine Nucleus

The introduction of an ethoxy group onto the pyridine ring, specifically at the 4-position, is a key step in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution Utilizing Alkoxide Reagents at Activated Positions

The pyridine ring itself is electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.comquimicaorganica.org This reactivity is significantly enhanced by the presence of the N-oxide functionality, which further withdraws electron density from the ring and stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction. scripps.eduresearchgate.net

To achieve ethoxylation at the 4-position, a precursor with a good leaving group, such as a halogen (e.g., chloro or bromo) or a nitro group, is required at that position. The reaction is carried out using an ethoxide source, most commonly sodium ethoxide or potassium ethoxide, in an appropriate solvent like ethanol (B145695) or N,N-dimethylformamide (DMF). For example, the synthesis of 3-Bromo-5-methoxypyridine has been achieved by reacting 3,5-dibromopyridine (B18299) with sodium hydride and methanol (B129727) in DMF, where methoxide (B1231860) acts as the nucleophile. chemicalbook.com A similar strategy can be applied for ethoxylation.

Comparative Analysis of Ethoxylation Reagents and Reaction Conditions

The efficiency of the ethoxylation reaction depends on several factors, including the nature of the leaving group, the choice of the ethoxide reagent and solvent, and the reaction temperature.

Leaving Group: The reactivity of the leaving group generally follows the order: -NO₂ > -F > -Cl > -Br > -I. A nitro group is an excellent leaving group due to its strong electron-withdrawing nature. Halogens are also commonly used and are effective leaving groups in activated pyridine systems.

Reagent and Solvent: Sodium ethoxide, often prepared in situ from sodium metal and absolute ethanol or from sodium hydride and ethanol, is a common and effective reagent. The choice of solvent can influence the reaction rate and solubility of the reactants. While ethanol can serve as both the reagent source and solvent, aprotic polar solvents like DMF can also be used to enhance reactivity. chemicalbook.com

Temperature: The reaction temperature is a critical parameter. While some highly activated substrates may react at room temperature, heating is often necessary to drive the substitution to completion. For instance, the synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine was conducted at temperatures up to 90°C. chemicalbook.com

Direct and Indirect Bromination Techniques for Pyridine Ring Systems

The final step in one possible synthetic route to this compound is the introduction of a bromine atom at the 3-position. The electronic properties of the 4-ethoxypyridine (B3339012) 1-oxide precursor dictate the regioselectivity of this electrophilic substitution. The electron-donating ethoxy group and the N-oxide functionality both direct incoming electrophiles, making the outcome of the bromination reaction highly dependent on the conditions and reagents used.

Direct bromination of pyridine N-oxides can be complex. While the N-oxide activates the ring towards electrophilic attack, this activation is primarily at the 2- and 4-positions. However, the presence of a strong electron-donating group like ethoxy at the 4-position can influence the regioselectivity. Bromination of substituted pyridines often requires specific reagents to achieve the desired isomer. Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), sometimes in the presence of an acid, have been used for the bromination of pyridine derivatives. youtube.comgoogle.com For example, bromination of a pyridine N-oxide has been achieved using lithium t-butoxide and carbon tetrabromide, suggesting a mechanism possibly involving deprotonation. youtube.com

An alternative approach is an indirect bromination, such as a Sandmeyer-type reaction starting from an amino group at the 3-position. For instance, 4-methyl-3-aminopyridine can be converted to 3-bromo-4-methylpyridine (B15001) by treatment with hydrobromic acid, bromine, and sodium nitrite. google.com This multi-step sequence involves diazotization of the amino group followed by displacement with bromide.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-methoxypyridine |

| 3,5-dibromopyridine |

| 4-ethoxypyridine 1-oxide |

| 4-methyl-3-aminopyridine |

| 3-bromo-4-methylpyridine |

| Acetic acid |

| Bromine |

| Carbon tetrabromide |

| Chloroform |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| 2,3-dimethylmaleic anhydride |

| Ethanol |

| N,N-dimethylformamide (DMF) |

| 1-cyclohexene-1,2-dicarboxylic anhydride |

| Hydrobromic acid |

| Hydrogen peroxide |

| Lithium t-butoxide |

| Maleic anhydride |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Methanol |

| Methyltrioxorhenium (MTO) |

| N-bromosuccinimide (NBS) |

| Peracetic acid |

| Pyridine |

| Sodium ethoxide |

| Sodium hydride |

| Sodium nitrite |

Electrophilic Bromination Methodologies for Pyridine N-Oxides

The introduction of a bromine atom onto a pyridine N-oxide ring is a key transformation in the synthesis of the target compound. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic substitution than the parent pyridine. researchgate.netscripps.edu The oxygen atom increases electron density in the ring, particularly at the 2- and 4-positions, thereby activating these sites for electrophilic attack. researchgate.netscripps.edu

Several reagents and conditions have been developed for the regioselective bromination of pyridine N-oxide derivatives. While direct bromination with molecular bromine (Br₂) can be used, it often requires harsh conditions. tcichemicals.com Milder and more selective methods are generally preferred. A common strategy involves the use of N-bromosuccinimide (NBS) as a source of electrophilic bromine, often in the presence of an acid to enhance reactivity. youtube.com

Another effective method utilizes oxalyl bromide or related reagents. For instance, the use of oxalyl bromide ((COBr)₂) in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dibromomethane (B42720) (CH₂Br₂) has been shown to be effective for the regioselective bromination of pyridine N-oxide derivatives at low temperatures. researchgate.net The choice of brominating agent and reaction conditions is crucial for controlling the position of bromination, especially in a substituted ring like that of a 4-ethoxypyridine 1-oxide precursor. For 4-substituted pyridine N-oxides, electrophilic attack is generally directed to the 3-position.

Table 1: Comparison of Selected Electrophilic Bromination Reagents for Pyridine N-Oxides

| Reagent/System | Typical Conditions | Advantages | Considerations |

| N-Bromosuccinimide (NBS) / Acid | Acetic acid or other protic solvents | Readily available, easier to handle than Br₂. | Acid enhances reactivity but may need to be controlled to avoid side reactions. youtube.com |

| Oxalyl Bromide ((COBr)₂) / Et₃N | CH₂Br₂, 0 °C | High regioselectivity, mild conditions. researchgate.net | Reagent is moisture-sensitive. |

| Tetrabutylammonium bromide (TBAB) / p-Toluenesulfonic anhydride | Acetonitrile or similar solvent | Mild, avoids highly reactive reagents like Br₂. tcichemicals.com | Primarily demonstrated for C2-bromination of fused systems. tcichemicals.com |

Bromine Introduction via Metal-Halogen Exchange on Precursors

An alternative to direct electrophilic bromination is the introduction of bromine via a metal-halogen exchange reaction. This method involves the preparation of an organometallic intermediate from a halogenated precursor, which is then quenched with an electrophilic bromine source. This approach offers a powerful way to achieve specific regiochemistry that might be difficult to obtain through direct substitution. arkat-usa.orgznaturforsch.com

The process typically begins with a di- or poly-halogenated pyridine derivative. A highly reactive organometallic reagent, such as an alkyllithium (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl), is used to selectively replace one halogen atom with a metal. znaturforsch.comnih.gov The choice of reagent and the reaction conditions (especially temperature) are critical to control the site of metalation and prevent side reactions. nih.gov For instance, bromine-lithium exchange reactions are often performed at cryogenic temperatures (-78 °C or lower) to maintain the stability of the lithiated intermediate. nih.gov

Once the organometallic intermediate is formed, it can be treated with a brominating agent like 1,2-dibromotetrachloroethane (B50365) or molecular bromine to install the bromine atom at the desired position. arkat-usa.orgresearchgate.net This strategy is particularly useful for synthesizing complex, polysubstituted pyridines where direct bromination would lack selectivity. researchgate.net

Table 2: Examples of Metal-Halogen Exchange for Pyridine Functionalization

| Precursor | Metalating Agent | Conditions | Electrophile | Product Type | Reference |

| 2,5-Dibromopyridine | LDA | THF, -75 °C | I₂ | 2,5-Dibromo-4-iodopyridine | znaturforsch.com |

| 2-Bromo-4-methoxypyridine | LTMP | THF | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | arkat-usa.org |

| 5-Bromo-2-(N-BOC-amino)pyridine | i-PrMgCl, then n-BuLi | THF, -20 °C to 0 °C | Electrophile | Functionalized 2-aminopyridine | nih.gov |

Multi-Step Convergent and Linear Synthesis Pathways for this compound

The construction of the target molecule, this compound, can be designed using either a linear or a convergent synthetic strategy.

A convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments of the target molecule, which are then combined (coupled) in one or more of the final steps. youtube.com This approach is generally more efficient for complex molecules as it allows for the accumulation of material at each stage and involves fewer steps in the longest linear sequence. For this compound, a convergent approach is less obvious due to the molecule's relative simplicity but could hypothetically involve coupling a pre-brominated C3-synthon with a substituted pyridine precursor. A more practical convergent design might involve preparing a 3-bromo-4-halopyridine fragment and an ethoxide source, followed by nucleophilic substitution and subsequent N-oxidation.

Table 3: Comparison of Hypothetical Linear vs. Convergent Pathways

| Synthesis Type | Pathway Description | Advantages | Disadvantages |

| Linear | 4-Hydroxypyridine → 4-Ethoxypyridine → 4-Ethoxypyridine 1-oxide → This compound | Straightforward planning, simple transformations. | Overall yield can be low over multiple steps. A failure in one step impacts the entire sequence. youtube.com |

| Convergent | Fragment A: Synthesis of 3-bromo-4-chloropyridine. Fragment B: Sodium ethoxide. Coupling: A + B → 3-Bromo-4-ethoxypyridine → This compound | Higher overall yield, allows for independent optimization of fragment syntheses. | Requires development of a reliable coupling reaction. |

Process Optimization and Scale-Up Considerations in this compound Production

Transitioning the synthesis of this compound from a laboratory-scale procedure to large-scale industrial production requires rigorous process optimization. The primary goals are to maximize yield, purity, and safety while minimizing costs, reaction time, and environmental impact.

Key parameters for optimization include:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants, such as the brominating agent and any catalysts or bases, is essential to ensure complete conversion of the starting material while minimizing the formation of byproducts from over-reaction.

Reaction Conditions: Temperature and pressure control are critical. Many of the relevant reactions, such as metal-halogen exchanges, require precise low-temperature control, which is a significant engineering challenge on a large scale. nih.gov Developing protocols that operate under non-cryogenic conditions is a major optimization goal. nih.gov

Solvent Selection: The choice of solvent affects reaction rates, solubility of intermediates, and product isolation. For scale-up, factors like cost, toxicity, flammability, and ease of recovery and recycling become paramount.

Purification Methods: Moving from laboratory-scale chromatography to industrial-scale purification methods like crystallization or distillation is a crucial step. Optimizing the final bromination step to produce a crude product that can be easily purified by crystallization is highly desirable.

Process Safety: A thorough hazard analysis of each step is required. The use of highly reactive reagents like alkyllithiums or corrosive substances like oxalyl bromide necessitates specialized handling procedures and equipment to ensure safe operation on a large scale.

Table 4: Key Parameters for Process Optimization and Scale-Up

| Parameter | Laboratory Focus | Scale-Up Consideration | Impact on Production |

| Temperature Control | Ease of achieving -78 °C with dry ice/acetone. | Significant energy cost and engineering for cryogenic reactors. | Developing higher-temperature methods improves efficiency and reduces cost. nih.gov |

| Reagent Handling | Small-scale addition via syringe. | Use of closed systems, pumps, and automated dosing for safety and precision. | Minimizes operator exposure and ensures consistent reaction profiles. |

| Product Isolation | Preparative chromatography. | Development of robust crystallization or distillation procedures. | Reduces solvent waste, cost, and processing time. |

| Cycle Time | Often not a primary concern. | Minimizing reaction and workup times is critical for plant throughput. | Shorter cycles increase production capacity and lower operational costs. |

Electrophilic Aromatic Substitution Pathways on the Pyridine N-Oxide Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the formation of the N-oxide dramatically alters this reactivity profile.

The N-oxide moiety is a pivotal feature in the chemistry of this compound, fundamentally altering the reactivity of the pyridine nucleus. nih.gov The oxygen atom of the N-oxide group can donate electron density back into the pyridine ring through resonance, thereby activating it towards electrophilic attack. chemistryviews.orgyoutube.com This activation is in stark contrast to the parent pyridine, which requires harsh conditions for electrophilic substitution. chemistryviews.org

The primary influence of the N-oxide group is its strong directing effect. Through resonance, it increases the electron density predominantly at the C-2 (ortho) and C-4 (para) positions of the pyridine ring. youtube.comscripps.edu This makes these positions the most favorable sites for electrophilic attack. In the case of this compound, the C-4 position is already substituted. The directing influence of the substituents must therefore be considered collectively. The N-oxide group strongly directs incoming electrophiles to the available C-2 and C-6 positions. The bromine at C-3 is a deactivating, ortho-, para-director, while the ethoxy group at C-4 is an activating, ortho-, para-director.

Experimental evidence from related compounds clarifies the dominant directing effect. For instance, the nitration of 3-bromopyridine-N-oxide and 3-ethoxypyridine-N-oxide both yield the corresponding 4-nitro derivative, demonstrating that the N-oxide's para-directing effect overrides the influence of the C-3 substituent. cymitquimica.com This indicates that for electrophilic substitution on this compound, the remaining open positions, C-2 and C-6, are the most likely sites of reaction, with the N-oxide being the primary director.

Theoretical studies, such as those employing molecular electron density theory, have corroborated the activating and directing effects of the N-oxide group. researchgate.net The nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) shows low activation energy, and the kinetic product is predicted to be the ortho-substituted compound, while the para-substituted product is often the experimentally observed major product under thermodynamic control or with explicit solvation effects. researchgate.net The stability of the cationic intermediate, known as the Wheland intermediate or arenium ion, is key to understanding the regioselectivity. Attack at the C-2 or C-4 positions allows for resonance structures where the positive charge is delocalized onto the N-oxide oxygen, providing significant stabilization. youtube.com

Experimentally, the nitration of substituted pyridine-N-oxides provides clear evidence for the regioselectivity. In a study on the nitration of various 3-substituted pyridine-N-oxides, the powerful directing influence of the N-oxide to the C-4 position was consistently observed. cymitquimica.com

Table 1: Regioselectivity in the Nitration of 3-Substituted Pyridine N-Oxides

| Starting Material | Major Product | Reference |

|---|---|---|

| 3-Bromopyridine (B30812) 1-oxide | 3-Bromo-4-nitropyridine (B1272033) 1-oxide | cymitquimica.com |

| 3-Ethoxypyridine 1-oxide | 3-Ethoxy-4-nitropyridine 1-oxide | cymitquimica.com |

For this compound, with the C-4 position blocked, electrophilic attack is directed to the C-2 and C-6 positions. The precise ratio of C-2 to C-6 substitution would depend on the interplay between the electronic effects of the ethoxy and bromo groups and steric hindrance from the C-3 bromine. However, in cases with competing directing effects, such as in 3-bromo-5-methoxypyridine-N-oxide, nitration has been shown to occur at the C-6 position, highlighting the complexity of predicting the exact outcome without specific experimental data. cymitquimica.com

Nucleophilic Aromatic Substitution Reactions Involving the Bromine and Ethoxy Moieties

The electron-deficient nature of the pyridine ring, enhanced by the N-oxide functionality, makes this compound a substrate for nucleophilic aromatic substitution (SNAr).

The bromine atom at the C-3 position serves as a potential leaving group in SNAr reactions. This type of reaction is particularly well-documented for the analogous compound, 3-bromo-4-nitropyridine N-oxide. arkat-usa.org The mechanism proceeds via a two-step addition-elimination pathway.

First, a nucleophile attacks the electron-deficient carbon atom bonded to the bromine (C-3). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the N-oxide oxygen atom, which provides substantial stabilization. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored.

While the 4-ethoxy group in this compound is electron-donating, which would tend to deactivate the ring towards nucleophilic attack compared to a 4-nitro group, the combined electron-withdrawing effects of the ring nitrogen and the N-oxide oxygen are often sufficient to enable the displacement of the C-3 bromine by strong nucleophiles.

Studies on the closely related 3-bromo-4-nitropyridine N-oxide have demonstrated its reactivity with a variety of nucleophiles, providing insight into the potential reactivity of this compound. These reactions showcase the displacement of the C-3 bromine.

Carbon Nucleophiles: The reaction of 3-bromo-4-nitropyridine N-oxide with sodium salts of active methylene (B1212753) compounds, such as diethyl malonate, ethyl cyanoacetate, and ethyl acetoacetate, results in the formation of new carbon-carbon bonds at the C-3 position. ahajournals.org

Nitrogen Nucleophiles: Amines can act as nucleophiles to displace the C-3 bromine. This reaction is a key step in the synthesis of various substituted aminopyridines. wikipedia.org

Oxygen Nucleophiles: While the ethoxy group at C-4 is generally stable, under certain conditions, it could also potentially be displaced by other alkoxides or hydroxides, although displacement of the C-3 bromine is typically more favorable.

Table 2: Examples of Nucleophilic Substitution on 3-Bromo-4-nitropyridine N-oxide

| Nucleophile | Reagent | Product Type | Reference |

|---|---|---|---|

| Malonate anion | Diethyl sodiomalonate | 3-(Dialkoxycarbonylmethyl)-4-nitropyridine N-oxide | ahajournals.org |

| Cyanoacetate anion | Ethyl sodiocyanoacetate | 3-(Cyano(ethoxycarbonyl)methyl)-4-nitropyridine N-oxide | ahajournals.org |

| Acetoacetate anion | Ethyl sodioacetoacetate | 3-(Acetyl(ethoxycarbonyl)methyl)-4-nitropyridine N-oxide | ahajournals.org |

It is anticipated that this compound would undergo similar reactions, although potentially requiring more forcing conditions due to the reduced electrophilicity of the ring compared to its 4-nitro counterpart.

The formation of highly reactive aryne intermediates, known as pyridynes (or dehydropyridines), is a known transformation for halopyridines, typically under the influence of a very strong base. For 3-halopyridines, the elimination of HX can lead to a 3,4-pyridyne intermediate. chemistryviews.org

While direct evidence for the formation of a pyridyne from this compound is not extensively documented, related transformations strongly suggest its possibility. The amination of 3-bromo-4-ethoxypyridine (the deoxygenated parent compound) with potassium amide has been reported to yield 2-amino-4-ethoxypyridine. researchgate.net This product implies a rearrangement where the amino group adds to the C-2 position of a 3,4-pyridyne intermediate, followed by protonation. The formation of an unexpected isomer is a classic indicator of an elimination-addition mechanism proceeding through a symmetrical or near-symmetrical intermediate like an aryne.

The proposed mechanism involves:

Deprotonation by a strong base at the C-2 position, adjacent to the bromine atom.

Subsequent elimination of the bromide ion to form the 3,4-pyridyne N-oxide intermediate.

Nucleophilic attack at either C-2 or C-3 of the pyridyne. In the case of the amination of 3-bromo-4-ethoxypyridine, attack at C-2 is observed.

Protonation of the resulting anion to give the final product.

This pathway provides a route to substituted pyridines that are not accessible through direct SNAr reactions, showcasing another facet of the rich reactivity of halogenated pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The electron-deficient nature of the pyridine ring, further enhanced by the N-oxide group, makes the bromo substituent at the C-3 position an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse molecular fragments.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com For this compound, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl substituents at the C-3 position. The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with heteroaryl halides. mdpi.com For electron-deficient substrates like bromopyridines, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos are often effective. nih.gov The reaction tolerates a wide range of functional groups and can be performed under relatively mild conditions. nih.gov While specific studies on this compound are not extensively detailed, optimizations for the coupling of 3-bromopyridine provide a relevant model, indicating that catalysts like Pd(OAc)₂ can be highly efficient. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions for 3-Bromopyridine Analogs This table presents plausible reaction conditions for this compound based on established methods for similar substrates.

| Boronic Acid Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent | nih.gov |

| 2-Methylphenylboronic acid | XPhos Precatalyst | K₃PO₄ | THF/H₂O | 40 | High | nih.gov |

| Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | High | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good | mdpi.com |

The Sonogashira coupling reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine or diisopropylamine, which also often serves as the solvent. organic-chemistry.org For this compound, the Sonogashira coupling enables the direct installation of an alkynyl group at the C-3 position, leading to the formation of conjugated arylalkyne structures.

The mechanism involves two interconnected catalytic cycles. byjus.com In the palladium cycle, oxidative addition of the bromopyridine to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex. Subsequent reductive elimination from the palladium center affords the alkyne-substituted pyridine N-oxide and regenerates the active Pd(0) catalyst. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature, which helps preserve sensitive functional groups. wikipedia.org

Table 2: Plausible Sonogashira Coupling Conditions for this compound This table outlines typical conditions for Sonogashira coupling, applicable to the target compound.

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 50 | organic-chemistry.org |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | Room Temp | libretexts.orgwikipedia.org |

| 1-Heptyne | Pd(OAc)₂ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Toluene | Room Temp | organic-chemistry.org |

| Ethynyltrimethylsilane | PdCl₂(dppf) | CuI | Et₃N | Dioxane | 60 | libretexts.org |

The formation of C-N bonds at the C-3 position of this compound is most effectively achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, amide, or carbamate. wikipedia.orgorganic-chemistry.org The reaction is of broad synthetic utility, allowing for the construction of a diverse range of arylamine derivatives that would be difficult to access through classical methods. wikipedia.org

The catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base (typically a strong, non-nucleophilic base like sodium tert-butoxide) to form a palladium-amido complex. wikipedia.orglibretexts.org Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands being essential for promoting the reductive elimination step. organic-chemistry.org For substrates like 3-halopyridines, which can present challenges due to potential catalyst inhibition by the pyridine nitrogen, specialized ligand systems such as RuPhos and BrettPhos have proven effective. nih.gov

Table 3: Representative Buchwald-Hartwig Amination Conditions for 3-Bromopyridine Analogs This table details potential conditions for C-N cross-coupling with this compound, based on related systems.

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Morpholine | RuPhos Precatalyst | LiHMDS | Toluene | 110 | nih.gov |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | wikipedia.orgchemspider.com |

| Benzylamine | BrettPhos Precatalyst | LiHMDS | Dioxane | 100 | nih.gov |

| Diethylamine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | libretexts.org |

Deoxygenation Reactions of the Pyridine N-Oxide Functionality

The N-oxide group in this compound modifies the electronic properties of the pyridine ring and can be readily removed to yield the corresponding pyridine derivative. This deoxygenation step is a crucial transformation in multi-step syntheses.

A variety of methods are available for the reductive deoxygenation of pyridine N-oxides. Classical methods often employ stoichiometric reducing agents like phosphorus trichloride (B1173362) (PCl₃) or titanium trichloride (TiCl₃). However, modern synthetic chemistry favors catalytic approaches that are milder and more efficient.

One notable catalytic system involves photocatalysis with rhenium complexes, such as [Re(bpy)(CO)₃Cl]-type complexes. nih.govrsc.org This method operates under ambient conditions and uses a sacrificial amine base, demonstrating versatility for various functionalized pyridine N-oxides. nih.govresearchgate.net Another effective protocol is the palladium-catalyzed transfer deoxygenation using triethylamine as both the reductant and a base. organic-chemistry.org This system, employing a [Pd(OAc)₂]/dppf catalyst, is efficient under microwave or conventional heating and is highly chemoselective, leaving sensitive functional groups like halogens intact. organic-chemistry.org Other reported systems include the use of indium with pivaloyl chloride or Lewis acids like Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org

Table 4: Catalyst Systems for the Deoxygenation of Pyridine N-Oxides This table summarizes various protocols applicable for the deoxygenation of this compound.

| Catalyst / Reagent System | Conditions | Key Features | Reference |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] | Visible Light, DIPEA, CD₃CN, 20°C | Photocatalytic, mild conditions | nih.govrsc.org |

| [Pd(OAc)₂]/dppf | Et₃N, MeCN, 140-160°C (Microwave or Heat) | Catalytic, chemoselective, tolerates halogens | organic-chemistry.org |

| Indium / Pivaloyl chloride | Room Temperature | Mild, high yields | organic-chemistry.org |

| Zn(OTf)₂ or Cu(OTf)₂ | Mild Conditions | Lewis acid-mediated | organic-chemistry.org |

| Electrochemical Reduction | Aqueous solution | No transition-metal catalyst or reducing agents | organic-chemistry.org |

In a molecule like this compound, which contains multiple functional groups, chemoselectivity is paramount. A deoxygenation strategy must selectively remove the N-oxide oxygen without affecting the C-Br bond, the ethoxy ether linkage, or the aromatic ring.

Many modern deoxygenation protocols are designed with this selectivity in mind. For instance, the palladium-catalyzed transfer deoxygenation with triethylamine is explicitly reported to be chemoselective and compatible with halogen substituents. organic-chemistry.org Similarly, visible light-mediated metallaphotoredox catalysis using Hantzsch esters as the reductant demonstrates high chemoselectivity, tolerating functional groups such as halogens, esters, and nitriles. organic-chemistry.org Another visible-light-mediated method offers the potential for regioselectivity between different types of N-oxides (e.g., quinoline (B57606) vs. pyridine), although for a molecule with a single N-oxide, the focus remains on chemoselectivity over other reactive sites. organic-chemistry.org In situ generated titanacyclopropanes have been shown to react preferentially with the pyridine N-oxide moiety to achieve C2-H alkylation, showcasing the unique reactivity of the N-oxide that can be harnessed for selective transformations beyond simple deoxygenation. organic-chemistry.orgresearchgate.net For the specific goal of removing the oxygen from this compound, the key strategy is the selection of a mild reducing system, such as those mentioned, that does not possess the reactivity required to engage in reductive dehalogenation or ether cleavage.

Functional Group Interconversions and Derivatization of the Ethoxy Moiety

The ethoxy group at the 4-position of this compound is a key functional handle that can be subjected to various chemical transformations, allowing for the introduction of diverse functionalities and the synthesis of novel derivatives. The primary transformation of this moiety involves its conversion to a hydroxyl group, which can then serve as a precursor for further derivatization.

One of the most fundamental and synthetically useful transformations of the ethoxy group in this context is its cleavage to yield the corresponding 4-hydroxy derivative, 3-bromo-4-hydroxypyridine 1-oxide. This conversion is typically achieved through ether cleavage reactions. While specific documented examples detailing the precise conditions for this transformation on this compound are not extensively detailed in the provided search results, general methodologies for aryl ether cleavage can be applied. These methods often involve the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr3).

The resulting 3-bromo-4-hydroxypyridine 1-oxide is a versatile intermediate. The hydroxyl group can be further functionalized in a number of ways. For instance, it can undergo O-alkylation with various alkyl halides in the presence of a base to introduce different alkoxy groups. It can also be converted to a triflate (OTf) group, a good leaving group, which then allows for various coupling reactions to introduce carbon-based or other substituents at the 4-position.

The synthesis of the parent compound, this compound, has been described starting from 3-bromo-4-nitropyridine 1-oxide. google.com The reaction involves treating the nitro compound with sodium ethoxide in ethanol, leading to nucleophilic aromatic substitution of the nitro group by the ethoxide ion. google.com This process highlights the reactivity of the 4-position of the pyridine 1-oxide ring towards nucleophilic attack, which is a prerequisite for the presence of the ethoxy group that is the subject of these interconversions.

Below is a table summarizing the key transformation of the ethoxy group and the synthesis of the starting material.

| Reaction | Starting Material | Reagents | Product | Reference |

| Synthesis | 3-Bromo-4-nitropyridine 1-oxide | Sodium ethoxide, Ethanol | This compound | google.com |

Advanced Spectroscopic and Computational Investigations of 3 Bromo 4 Ethoxypyridine 1 Oxide

Comprehensive Spectroscopic Characterization Methodologies

The definitive identification and structural confirmation of 3-Bromo-4-ethoxypyridine (B1611126) 1-oxide rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. For 3-Bromo-4-ethoxypyridine 1-oxide, both ¹H and ¹³C NMR would provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different proton environments and their connectivity. For the aromatic region of this compound, three distinct signals are expected for the pyridine (B92270) ring protons. The N-oxide group and the substituents (bromo and ethoxy groups) significantly influence the chemical shifts of these protons. The ethoxy group (-OCH₂CH₃) would present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence for the ethyl fragment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the five carbons in the pyridine ring would be influenced by the electronegativity and resonance effects of the bromo, ethoxy, and N-oxide functionalities. The positions of the brominated carbon and the carbon bearing the ethoxy group would be particularly informative. Additionally, the two signals for the ethoxy group carbons would be observed in the upfield region of the spectrum. scripps.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is illustrative and based on known substituent effects on the pyridine N-oxide ring.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2 | 8.2 - 8.4 | d | ~1-2 |

| ¹H | H-5 | 6.9 - 7.1 | d | ~6-7 |

| ¹H | H-6 | 8.0 - 8.2 | dd | ~6-7, ~1-2 |

| ¹H | -OCH₂CH₃ | 4.0 - 4.2 | q | ~7 |

| ¹H | -OCH₂CH₃ | 1.3 - 1.5 | t | ~7 |

| ¹³C | C-2 | ~140 | CH | |

| ¹³C | C-3 | ~110 | C-Br | |

| ¹³C | C-4 | ~155 | C-O | |

| ¹³C | C-5 | ~115 | CH | |

| ¹³C | C-6 | ~138 | CH | |

| ¹³C | -OCH₂CH₃ | ~65 | CH₂ | |

| ¹³C | -OCH₂CH₃ | ~14 | CH₃ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

Key expected vibrational frequencies include:

N-O Stretching: A strong absorption band typically in the region of 1200-1300 cm⁻¹, which is characteristic of the N-oxide group.

C-O Stretching: An intense band corresponding to the aryl ether linkage, expected around 1250 cm⁻¹ for the asymmetric stretch and near 1030 cm⁻¹ for the symmetric stretch.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions from the ethoxy group just below 3000 cm⁻¹.

Aromatic C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: A weaker absorption band typically found in the lower frequency region of the spectrum (500-600 cm⁻¹).

These vibrational modes provide a molecular fingerprint that aids in the confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₈BrNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for pyridine N-oxides include the loss of the oxygen atom from the N-oxide group, as well as cleavage of the ethoxy side chain. Analysis of these fragment ions helps to piece together the molecular structure.

Quantum Chemical and Theoretical Approaches for Reactivity Prediction

In addition to spectroscopic methods, computational chemistry provides powerful tools for understanding the electronic properties and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties.

Calculations can determine the distribution of electron density within the molecule, highlighting the effects of the electron-withdrawing bromine atom and the electron-donating ethoxy and N-oxide groups. researchgate.netchemtube3d.com This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. ucl.ac.uk The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Predicted Molecular Properties from DFT Calculations for this compound This table is illustrative and based on general principles of DFT calculations on substituted pyridine N-oxides.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Dipole Moment | High | Indicates a polar molecule due to the N-oxide bond and substituents. |

| HOMO Energy | Relatively high | The electron-donating ethoxy and N-oxide groups raise the HOMO energy, suggesting susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | The electron-withdrawing bromine atom lowers the LUMO energy, indicating potential for nucleophilic attack. |

| Electrostatic Potential Map | Negative potential around the N-oxide oxygen; positive potential on ring protons. | Predicts sites for interaction with electrophiles and nucleophiles. |

| N-O Bond Length | ~1.29 Å | Shorter than a typical N-O single bond, indicating partial double bond character. researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to simulate chemical reactions involving this compound, providing a detailed understanding of the reaction pathways and the structures of transient intermediates and transition states. chemtube3d.com This is particularly useful for predicting the regioselectivity and stereoselectivity of reactions.

For instance, in nucleophilic aromatic substitution reactions, computational models can be used to calculate the activation energies for substitution at different positions on the pyridine ring. By locating the transition state structures and calculating their energies, the most favorable reaction pathway can be identified. These models can elucidate the role of the N-oxide group in stabilizing reaction intermediates, such as Meisenheimer complexes, thereby facilitating reactions that would be difficult with the corresponding pyridine. Such computational studies are invaluable for designing new synthetic routes and for understanding the underlying principles that govern the reactivity of this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations, by solving Newton's equations of motion for a system of atoms, can elucidate the conformational landscape of the molecule and the nature of its interactions with surrounding molecules, such as solvents or other solute molecules.

The conformational flexibility of this compound primarily arises from the rotation around the C-O-C-C dihedral angle of the ethoxy group. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its chemical behavior and potential biological activity. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers.

In a typical MD simulation setup, the molecule is placed in a simulation box, often filled with a solvent to mimic solution-phase behavior. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the system over a period of time (from nanoseconds to microseconds), trajectories of all atoms are generated, providing a detailed movie of the molecular motions.

Conformational Analysis:

The analysis of the MD trajectories allows for the characterization of the dominant conformations of the ethoxy group relative to the pyridine ring. The key dihedral angle (C4-O-Cα-Cβ) of the ethoxy chain is monitored throughout the simulation. The results often reveal a few low-energy conformations that are preferentially adopted by the molecule.

Intermolecular Interactions:

The zwitterionic nature of the N-oxide group, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen, significantly influences the intermolecular interactions of this compound. nih.govmdpi.comsapub.org MD simulations can provide detailed insights into the specific types of non-covalent interactions that this molecule forms.

In the solid state, halogenated pyridine N-oxides are known to form halogen bonds, where the bromine atom acts as a halogen bond donor to an acceptor atom, such as the oxygen of the N-oxide group of a neighboring molecule. nih.govrsc.orgjyu.fi Furthermore, strong N-oxide-N-oxide interactions can also be a dominant feature in the crystal packing of such compounds. nih.gov

In solution, the solvent molecules will arrange themselves around the solute to maximize favorable interactions. In polar protic solvents, hydrogen bonding between the solvent and the N-oxide oxygen is expected to be a primary interaction. In aprotic polar solvents, dipole-dipole interactions will be more prevalent. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

The insights gained from molecular dynamics simulations are invaluable for building a comprehensive understanding of the structure-property relationships of this compound. By revealing its conformational preferences and the nature of its intermolecular interactions, these computational studies can help rationalize its observed physicochemical properties and guide the design of new functional materials and molecules.

Emerging Research Directions and Future Perspectives on 3 Bromo 4 Ethoxypyridine 1 Oxide

Innovation in Green Chemistry Methodologies for Synthesis

The synthesis of halogenated pyridine (B92270) N-oxides traditionally involves multi-step procedures that may utilize hazardous reagents and generate significant waste. A key area of future research will be the development of greener synthetic routes to 3-Bromo-4-ethoxypyridine (B1611126) 1-oxide. This could involve the adoption of principles from green chemistry, such as atom economy and the use of environmentally benign solvents and reagents.

Future research could focus on a one-pot synthesis from a readily available precursor like 4-ethoxypyridine (B3339012). Inspired by greener bromination techniques developed for other aromatic systems, researchers might explore the use of in-situ generated bromine from reagents like ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in aqueous-ethanolic media. sci-hub.st This would avoid the use of hazardous liquid bromine. sci-hub.st Another avenue could be the investigation of solvent-free reaction conditions or the use of recyclable catalysts to minimize environmental impact.

Potential Green Synthesis Parameters for 3-Bromo-4-ethoxypyridine 1-oxide:

| Parameter | Conventional Method | Potential Green Alternative | Anticipated Benefit |

| Brominating Agent | Liquid Br₂ | Ceric Ammonium Nitrate/KBr | Reduced hazard and toxicity |

| Solvent | Chlorinated Solvents | Ethanol (B145695)/Water or Solvent-free | Lower environmental impact |

| Catalyst | Stoichiometric Reagents | Recyclable solid acid catalyst | Improved sustainability |

| Purification | Column Chromatography | Recrystallization | Reduced solvent waste |

Development of Novel Catalytic Transformations for Enhanced Functionalization

The bromine atom and the activated pyridine ring in this compound offer multiple sites for functionalization. Future research is expected to focus on developing novel catalytic transformations to selectively modify this scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C3-bromo position are a promising avenue. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkenyl, and alkynyl groups, thereby generating a library of novel derivatives.

Furthermore, the direct C-H functionalization of the pyridine N-oxide ring is an emerging area of interest. rsc.org Research could explore transition-metal-catalyzed C-H activation at the C2, C5, or C6 positions to introduce new functional groups without the need for pre-functionalization. This atom-economical approach could lead to the efficient synthesis of polysubstituted pyridines. rsc.org

Expanding Applications in Asymmetric Synthesis and Stereoselective Reactions

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. masterorganicchemistry.com Future research on this compound could explore its use as a chiral ligand or a substrate in asymmetric transformations.

For instance, the introduction of a chiral auxiliary at the ethoxy group or through derivatization of the N-oxide could enable diastereoselective reactions on the pyridine ring. Additionally, the development of enantioselective catalytic processes that can differentiate between the enantiotopic faces of the pyridine ring would be a significant advancement. masterorganicchemistry.com This could involve the use of chiral transition metal catalysts in reactions such as asymmetric hydrogenation or cycloadditions.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can provide detailed insights into its three-dimensional structure and intermolecular interactions.

Computational chemistry, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), will play a pivotal role in elucidating its electronic structure, molecular electrostatic potential, and frontier molecular orbitals. mdpi.comnih.gov Such studies, similar to those performed on related molecules like 3-bromo-2-hydroxypyridine, can help in understanding its reactivity in various chemical transformations and predict its spectroscopic signatures. mdpi.comnih.govresearchgate.net

Predicted Spectroscopic and Computational Data for this compound:

| Technique | Predicted Observation | Information Gained |

| ¹H NMR | Distinct signals for aromatic and ethoxy protons | Molecular structure confirmation |

| ¹³C NMR | Characteristic shifts for carbon atoms in the pyridine ring and ethoxy group | Electronic environment of carbon atoms |

| FT-IR | Vibrational bands for C-Br, C-O, and N-O bonds | Functional group identification |

| UV-Vis | Absorption maxima corresponding to π-π* and n-π* transitions | Electronic transitions |

| DFT Calculations | Optimized geometry, HOMO-LUMO gap, and electrostatic potential map | Reactivity prediction and electronic properties |

Exploration of New Chemical Space through Derivatization and Scaffold Hybridization

The true potential of this compound lies in its ability to serve as a versatile scaffold for the creation of new chemical entities. Future research will undoubtedly focus on its derivatization to explore new regions of chemical space. This could involve a systematic variation of the substituents at the C3 and C4 positions, as well as modifications of the N-oxide group.

Moreover, the hybridization of the this compound scaffold with other pharmacologically relevant moieties could lead to the discovery of novel compounds with interesting biological activities. For example, linking it to other heterocyclic systems or known pharmacophores could generate hybrid molecules with synergistic or novel modes of action. The regioselective synthesis of such hybrids, for instance through 1,3-dipolar cycloaddition reactions involving the nitrile oxide derived from a related precursor, presents an exciting research direction. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-ethoxypyridine 1-oxide?

A common approach involves halogenation and alkoxylation of pyridine N-oxide derivatives. For example, pyridine 1-oxide can be functionalized via directed ortho-metalation using n-butyllithium in ether or tetrahydrofuran (THF) at low temperatures (−65°C), followed by quenching with bromine and ethoxylation agents. Solvent choice and stoichiometric control are critical to minimize side reactions, as highlighted in studies on analogous pyridine N-oxide alkylation .

Q. How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?

Nuclear Magnetic Resonance (NMR) analysis should prioritize H and C chemical shifts, focusing on deshielding effects induced by the N-oxide group and bromine substituent. Mass spectrometry (MS) under electron ionization (EI) conditions typically reveals fragmentation patterns consistent with bromine isotope splitting (1:1 ratio for Br and Br). Reference databases like NIST Chemistry WebBook provide benchmark spectra for pyridine N-oxide derivatives, aiding in peak assignment .

Q. What safety protocols are essential for handling this compound?

While direct safety data for this compound are limited, analogous pyridine N-oxide derivatives (e.g., 4-Nitropyridine 1-oxide) are classified as toxic solids (UN 2811, Packing Group III). Recommended precautions include using fume hoods, nitrile gloves, and flame-resistant lab coats. Waste disposal should follow protocols for halogenated organic compounds .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for pyridine N-oxide derivatives be systematically addressed?

Contradictions often arise from variations in reaction conditions (solvent polarity, temperature, catalyst loading). For instance, alkylation of pyridine 1-oxide with aldehydes in THF vs. ether can alter yields by 20–30% due to differences in lithium complex stability. Systematic optimization via Design of Experiments (DoE) or high-throughput screening is advised to identify critical parameters .

Q. What computational strategies predict the bioactivity of this compound in protein-ligand interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with kinase targets, leveraging structural analogs like 4-hydroxy pyridine 1-oxide. In silico pipelines validated for survivin protein-ligand systems demonstrate reliability in predicting binding affinities and steric compatibility .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in pyridine N-oxide systems?

The N-oxide group strongly directs electrophiles to the para position, while bromine at the 3-position exerts a weaker meta-directing effect. Competition between these groups can lead to mixed regioselectivity. Kinetic studies using isotopic labeling or Hammett plots are recommended to resolve such ambiguities .

Methodological Considerations

- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT calculations for NMR shifts) to resolve structural ambiguities.

- Contradiction Resolution : Use hyphenated techniques (LC-MS/MS, GC-IR) to confirm compound purity when literature data conflict.

- Reaction Optimization : Employ gradient screening for solvent systems (e.g., ether/THF mixtures) to enhance reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.